4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a quinoline moiety, and a thiol group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using a thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution on the triazole ring can introduce various functional groups .
Scientific Research Applications
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its triazole and quinoline moieties, which are known for their biological activities.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression. The thiol group can form covalent bonds with proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole and quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3-methylbutyl)-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15(2)12-13-26-21(24-25-22(26)27)18-14-20(16-8-4-3-5-9-16)23-19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGWIUUMFVZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.